2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)-
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Overview
Description
2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)- is a chemical compound with a unique spiro structure. This compound is characterized by its two oxygen atoms forming a spiro linkage between two nonane rings, with iodomethyl groups attached at the 3 and 8 positions. The presence of iodine atoms makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)- typically involves the reaction of 1,6-Dioxaspiro[4.4]nonane-2,7-dione with iodomethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of hydrogen atoms with iodomethyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the handling of iodomethane, which is a hazardous reagent.
Chemical Reactions Analysis
Types of Reactions
2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: Reduction can lead to the formation of hydrocarbon derivatives.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve a base such as potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation might produce an oxide.
Scientific Research Applications
2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of iodine-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)- involves its ability to undergo various chemical reactions due to the presence of reactive iodomethyl groups. These groups can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Lacks the iodomethyl groups, making it less reactive in certain substitution reactions.
4,4-Dihydroxypimelic acid dilactone: Another spiro compound with different functional groups, leading to different reactivity and applications.
Uniqueness
The presence of iodomethyl groups in 2,7-Dioxaspiro[44]nonane-1,6-dione, 3,8-bis(iodomethyl)- makes it unique compared to its analogs
Properties
CAS No. |
5281-80-1 |
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Molecular Formula |
C9H10I2O4 |
Molecular Weight |
435.98 g/mol |
IUPAC Name |
3,8-bis(iodomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione |
InChI |
InChI=1S/C9H10I2O4/c10-3-5-1-9(7(12)14-5)2-6(4-11)15-8(9)13/h5-6H,1-4H2 |
InChI Key |
BCFAWHOILIDQEX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C12CC(OC2=O)CI)CI |
Origin of Product |
United States |
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